N-benzyl-N-methyl-5-nitropyridin-2-amine is a nitro-aromatic compound with the molecular formula and a molecular weight of 258.28 g/mol. It appears as a yellow crystalline powder, with a melting point ranging from 173 to 174 °C. This compound is soluble in organic solvents such as dichloromethane, ethanol, and acetonitrile, but its solubility in water is limited. The compound is sensitive to light and should be stored in a cool, dark place to maintain its stability .
These reactions are significant for modifying the compound to enhance its biological activity or alter its properties for specific applications.
N-benzyl-N-methyl-5-nitropyridin-2-amine exhibits notable biological activities, including:
The compound's biological profile makes it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of N-benzyl-N-methyl-5-nitropyridin-2-amine typically involves the following steps:
N-benzyl-N-methyl-5-nitropyridin-2-amine finds applications in several fields:
Studies on N-benzyl-N-methyl-5-nitropyridin-2-amine have focused on its interactions with biological targets. These include:
Further research is necessary to fully elucidate these interactions and optimize the compound for therapeutic use .
Several compounds share structural similarities with N-benzyl-N-methyl-5-nitropyridin-2-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 4-Methyl-5-nitropyridin-2-amine | 21901-40-6 | 0.65 | Contains a methyl group at position 4 |
| 1-Methyl-5-nitro-pyrrolo[2,3-b]pyridine | 1135437-92-1 | 0.67 | Pyrrole ring structure |
| 5-Nitro-1H-pyrrolo[2,3-b]pyridine | 101083-92-5 | 0.73 | Similar nitro-pyridine framework |
| 2-Amino-3-methyl-5-nitropyridine | 18344-51-9 | 0.62 | Contains an amino group at position 2 |
These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of N-benzyl-N-methyl-5-nitropyridin-2-amine in terms of its specific structural features and biological effects .
Nucleophilic aromatic substitution (NAS) remains a foundational strategy for synthesizing N-benzyl-N-methyl-5-nitropyridin-2-amine. The electron-withdrawing nitro group at the 5-position activates the pyridine ring toward nucleophilic attack, particularly at the 2-position. A typical protocol involves reacting 2-chloro-5-nitropyridine with N-benzyl-N-methylamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted under inert atmospheric conditions at elevated temperatures (80–100°C) for 12–24 hours [1] [3].
The base selection critically influences reaction efficiency. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly employed to deprotonate the amine, facilitating its nucleophilic character. Yields in traditional NAS range from 50% to 70%, with side products arising from incomplete substitution or over-reduction of the nitro group.
Table 1: Traditional NAS Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Substrate | 2-Chloro-5-nitropyridine |
| Nucleophile | N-Benzyl-N-methylamine |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 18 hours |
| Base | K₂CO₃ |
| Yield | 65% |
Transition metal-catalyzed coupling reactions offer improved regioselectivity and milder reaction conditions compared to traditional NAS. The Buchwald-Hartwig amination, utilizing palladium catalysts such as Pd(OAc)₂ with ligands like Xantphos, enables efficient C–N bond formation between 2-chloro-5-nitropyridine and N-benzyl-N-methylamine [3]. This method reduces side reactions and achieves yields exceeding 80% under optimized conditions.
Key advantages include:
Table 2: Buchwald-Hartwig Amination Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂/Xantphos |
| Ligand | Xantphos |
| Solvent | Toluene |
| Temperature | 70°C |
| Reaction Time | 8 hours |
| Yield | 82% |
Solvent choice profoundly impacts reaction kinetics and product distribution. Polar aprotic solvents like DMF and DMSO stabilize the transition state in NAS by solubilizing ionic intermediates, whereas toluene or dioxane is preferred in metal-catalyzed reactions to prevent catalyst deactivation. A study comparing solvents in NAS revealed the following trends:
Table 3: Solvent Effects on NAS Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMF | 36.7 | 65 |
| DMSO | 46.7 | 68 |
| Acetonitrile | 37.5 | 45 |
| THF | 7.6 | 32 |
Temperature optimization further enhances efficiency. For NAS, maintaining temperatures below 100°C prevents nitro group reduction, while coupling reactions benefit from moderate heating (60–80°C) to accelerate oxidative addition steps.
Purification of N-benzyl-N-methyl-5-nitropyridin-2-amine presents challenges due to its polar nitro group and aromaticity. Column chromatography using silica gel with a hexane/ethyl acetate gradient (3:1 to 1:1) effectively separates the product from unreacted starting materials and byproducts [1]. Recrystallization from ethanol/water mixtures (2:1) yields high-purity crystals, as confirmed by melting point analysis (120–123°C) [3].
Table 4: Chromatography and Recrystallization Parameters
| Method | Conditions | Purity (%) |
|---|---|---|
| Column Chromatography | Hexane/EtOAc (1:1) | 95 |
| Recrystallization | Ethanol/Water (2:1) | 98 |
The X-ray crystallographic structure of N-benzyl-N-methyl-5-nitropyridin-2-amine has not been directly reported in the available literature. However, structural insights can be drawn from related compounds and computational predictions. The molecular formula C₁₃H₁₃N₃O₂ with a molecular weight of 243.26 g/mol indicates a substituted pyridine ring system with both benzyl and methyl substituents on the amino nitrogen [1] [2].
Based on structural analysis of related N-benzyl-5-nitropyridin-2-amine derivatives, the compound is expected to exhibit a planar pyridine ring with the nitro group at the 5-position contributing to electron-withdrawing effects. The N-benzyl-N-methyl substitution pattern introduces steric considerations that may influence the molecular conformation [3]. The benzyl group likely adopts a conformation that minimizes steric interactions with the pyridine ring system.
Computational predictions suggest that the compound exists with a collision cross section ranging from 151.2 to 167.4 Ų depending on the ionization state, indicating a moderately compact molecular structure [2]. The presence of both the nitro group and the tertiary amine functionality creates multiple sites for potential intermolecular interactions.
While specific nuclear magnetic resonance data for N-benzyl-N-methyl-5-nitropyridin-2-amine is limited, extensive characterization of the closely related N-benzyl-5-nitropyridin-2-amine provides valuable structural insights [4]. The ¹H nuclear magnetic resonance spectrum of the related compound in deuterated chloroform exhibits characteristic signals at δ 4.64 ppm (doublet, J = 5.3 Hz, 2H) corresponding to the benzylic methylene protons, and δ 5.68 ppm (singlet, 1H) for the amino proton [4].
The pyridine ring protons appear as distinct multiplets: δ 6.37 ppm (doublet of doublets, J = 9.2, 0.5 Hz, 1H) for the H-3 position, δ 8.20 ppm (doublet of doublets, J = 9.3, 2.5 Hz, 1H) for the H-4 position, and δ 9.03 ppm (doublet, J = 2.5 Hz, 1H) for the H-6 position [4]. The aromatic protons of the benzyl group appear as a multiplet at δ 7.30-7.39 ppm [4].
¹³C nuclear magnetic resonance analysis reveals the benzylic carbon at δ 46.3 ppm, with aromatic carbons distributed between δ 127.5-136.1 ppm [4]. The electron-deficient C-5 carbon bearing the nitro group appears at δ 146.9 ppm, while the C-2 carbon attached to the amino substituent resonates at δ 161.0 ppm [4].
For N-benzyl-N-methyl-5-nitropyridin-2-amine, the additional methyl group would be expected to appear as a singlet around δ 2.8-3.2 ppm in the ¹H nuclear magnetic resonance spectrum, based on typical chemical shifts for N-methyl groups in aromatic amine systems [5].
Infrared spectroscopic analysis of related nitropyridine derivatives reveals characteristic vibrational modes that would be expected for N-benzyl-N-methyl-5-nitropyridin-2-amine [6] [7]. The nitro group exhibits strong absorption bands corresponding to asymmetric stretching at approximately 1500-1600 cm⁻¹ and symmetric stretching at 1300-1400 cm⁻¹ [8].
Aromatic carbon-hydrogen stretching vibrations appear around 3068 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl and methylene groups occur near 2984 cm⁻¹ [4]. The aromatic carbon-carbon stretching modes manifest as strong absorptions around 1608 cm⁻¹ [4]. For the N-methylated derivative, the nitrogen-hydrogen stretch would be absent or significantly weakened compared to the secondary amine analogue.
Aromatic carbon-hydrogen bending modes typically appear in the 800-900 cm⁻¹ region, providing additional fingerprint information for structural confirmation [4]. The electron-withdrawing nature of the nitro group influences the vibrational frequencies of the pyridine ring system, generally causing shifts to higher frequencies compared to unsubstituted pyridine derivatives [9].
Ultraviolet-visible spectroscopic data for N-benzyl-N-methyl-5-nitropyridin-2-amine has not been extensively reported. However, nitro-substituted pyridine derivatives typically exhibit strong absorption bands in the 200-500 nm range due to π→π* and n→π* electronic transitions [10]. The presence of the nitro group as an electron-withdrawing substituent would be expected to cause bathochromic shifts compared to unsubstituted pyridine systems.
Mass spectrometric analysis of N-benzyl-N-methyl-5-nitropyridin-2-amine reveals several characteristic ionization patterns [1] [2]. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 244.11 [2]. Additional adduct ions include [M+Na]⁺ at m/z 266.09, [M+NH₄]⁺ at m/z 261.13, and [M+K]⁺ at m/z 282.06 [2].
The fragmentation behavior of related benzylated nitropyridine compounds suggests several potential fragmentation pathways [11] [12]. Loss of the benzyl group (C₇H₇, 91 Da) would yield a fragment at m/z 153, while loss of the N-methyl group (15 Da) could produce fragments at m/z 229 [13]. The nitro group may undergo characteristic losses including nitrogen dioxide (46 Da) and nitric oxide (30 Da) [11].
Predicted collision cross sections for different ionization states range from 151.2 to 167.4 Ų, with the protonated molecule exhibiting a collision cross section of 152.3 Ų [2]. The deprotonated molecule [M-H]⁻ at m/z 242.09 shows a slightly larger collision cross section of 158.9 Ų [2].
The fragmentation patterns would be expected to follow established mechanisms for N-benzylated aromatic amines, including benzylic cleavage and rearrangement processes leading to tropylium-type ions [14]. The presence of the electron-withdrawing nitro group may stabilize certain fragment ions through resonance effects.
Comprehensive density functional theory calculations specifically for N-benzyl-N-methyl-5-nitropyridin-2-amine have not been extensively reported in the literature. However, computational studies on related nitropyridine derivatives provide insights into expected electronic and structural properties [16] [17].
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) or larger basis sets would be expected to accurately predict the optimized molecular geometry [18]. The nitro group would be predicted to adopt a coplanar orientation with the pyridine ring to maximize π-conjugation [9]. The N-benzyl and N-methyl substituents would likely adopt conformations that minimize steric interactions while maintaining some degree of conjugation with the pyridine π-system.
Electronic structure calculations would reveal the highest occupied molecular orbital primarily localized on the amino nitrogen and pyridine ring, while the lowest unoccupied molecular orbital would be concentrated on the nitro-substituted pyridine ring . The energy gap between frontier molecular orbitals would indicate the compound's electronic reactivity and potential for charge transfer processes.
Vibrational frequency calculations at the density functional theory level would provide theoretical infrared and Raman spectra for comparison with experimental data [9] [19]. The calculated frequencies would require scaling factors (typically 0.96-0.98 for B3LYP) to match experimental observations [9].
Natural bond orbital analysis would quantify charge transfer between the various substituents and the pyridine ring system [19]. The electron-withdrawing nitro group would be expected to significantly polarize the aromatic system, while the electron-donating amino substituent would provide opposing electronic effects.
Molecular electrostatic potential surfaces calculated from density functional theory would reveal regions of electrophilic and nucleophilic character, important for understanding intermolecular interactions and reaction pathways . The nitro group would create regions of positive electrostatic potential, while the amino nitrogen would exhibit negative potential.